molecular formula C16H14ClN3O2 B5478912 3-chloro-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide

3-chloro-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide

Cat. No.: B5478912
M. Wt: 315.75 g/mol
InChI Key: XQQQGMBRFBPOTG-UHFFFAOYSA-N
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Description

The compound “3-chloro-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide” is an organic compound . It is a derivative of benzimidazole, which is a type of heterocyclic aromatic organic compound . This compound is likely to have a complex structure due to the presence of multiple functional groups .


Synthesis Analysis

The synthesis of this compound could involve several steps. For instance, 1,3-dimethylimidazolidin-2-one could be reacted with o-phthaloyl chloride under solvent-free conditions at 140 °C for 5 hours . After the reaction is complete, the reaction mixture could be cooled to room temperature, and then 1,4-dioxane could be added to the reaction system to precipitate the target molecular product .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. It may form molecular sheets primarily through hydrogen bonds, and the stabilization of these sheets may be dominated by the electrostatic energy contribution . The crystal structure of a similar compound has been determined using X-ray crystallography .


Chemical Reactions Analysis

The compound “this compound” is likely to be highly reactive due to the presence of multiple functional groups. It could be used as a precursor for the synthesis of various complex organic molecules .

Future Directions

The future directions for the research on this compound could include further exploration of its synthesis, characterization, and potential applications. It could also be interesting to investigate its biological activity and potential uses in medicine .

Properties

IUPAC Name

3-chloro-N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2/c1-19-13-7-6-12(9-14(13)20(2)16(19)22)18-15(21)10-4-3-5-11(17)8-10/h3-9H,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQQGMBRFBPOTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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